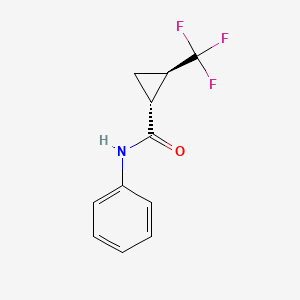
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and reactivity. This compound contains a cyclopropane ring substituted with a trifluoromethyl group and a phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Formation of the carboxamide group: This step involves the reaction of the cyclopropane derivative with an amine, such as aniline, under appropriate conditions to form the carboxamide.
Chemical Reactions Analysis
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl or phenyl groups under suitable conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Scientific Research Applications
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The phenyl group contributes to the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity, enhancing its stability and reactivity.
Comparison with Similar Compounds
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2R)-2-Fluorocyclopropane-1-carboxamide: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and biological activity.
rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide: This compound has a hydroxy group and an imidamide group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a phenyl group, and a cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-6-8(9)10(16)15-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9-/m1/s1 |
InChI Key |
VLNJNUHIQLNKSM-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















